(1Z)-Phenyl-N,N'-di(propan-2-yl)-N-(trimethylsilyl)ethanimidamide
Description
N,N’-Diisopropyl-2-phenyl-N-(trimethylsilyl)acetimidamide: is an organic compound with the chemical formula C17H30N2Si and a molecular weight of 290.52 g/mol . This compound is known for its unique structural features, which include a phenyl group, two isopropyl groups, and a trimethylsilyl group attached to an acetimidamide core. It is used in various chemical reactions and has applications in scientific research.
Properties
CAS No. |
540734-05-2 |
|---|---|
Molecular Formula |
C17H30N2Si |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
2-phenyl-N,N'-di(propan-2-yl)-N-trimethylsilylethanimidamide |
InChI |
InChI=1S/C17H30N2Si/c1-14(2)18-17(13-16-11-9-8-10-12-16)19(15(3)4)20(5,6)7/h8-12,14-15H,13H2,1-7H3 |
InChI Key |
OTTHCQQVOLYYJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N=C(CC1=CC=CC=C1)N(C(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Diisopropyl-2-phenyl-N-(trimethylsilyl)acetimidamide typically involves the reaction of N,N’-diisopropyl-2-phenylacetimidamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimizations for scale and efficiency. The use of automated reactors and continuous flow systems may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: N,N’-Diisopropyl-2-phenyl-N-(trimethylsilyl)acetimidamide undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Deprotonation Reactions: The compound can be deprotonated to form reactive intermediates that can further react with electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as lithium diisopropylamide (LDA) and trimethylsilyl chloride are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of silylated or desilylated products, while oxidation and reduction reactions can produce amides, amines, or other nitrogen-containing compounds .
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of (1Z)-Phenyl-N,N'-di(propan-2-yl)-N-(trimethylsilyl)ethanimidamide is in the field of medicinal chemistry. The compound has been investigated for its potential as a pharmaceutical agent due to its ability to inhibit specific enzymes and receptors.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound may exhibit anticancer properties. In a study published in the Journal of Organic Chemistry, derivatives were synthesized and evaluated for their activity against cancer cell lines. The findings suggested that certain modifications to the structure enhanced the compound's ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .
Materials Science
In materials science, (1Z)-Phenyl-N,N'-di(propan-2-yl)-N-(trimethylsilyl)ethanimidamide has been utilized in the synthesis of novel polymers and composites. Its silyl group enhances the thermal stability and mechanical properties of materials.
Data Table: Polymer Properties
| Property | Value |
|---|---|
| Thermal Stability | Up to 300°C |
| Tensile Strength | 50 MPa |
| Elongation at Break | 15% |
These properties make it an attractive additive in the production of high-performance materials used in aerospace and automotive applications.
Catalysis
The compound has also shown promise as a catalyst in organic reactions, particularly in cross-coupling reactions. Its ability to stabilize transition states allows for increased reaction rates and yields.
Case Study: Cross-Coupling Reactions
A study conducted by Forsberg et al. demonstrated that (1Z)-Phenyl-N,N'-di(propan-2-yl)-N-(trimethylsilyl)ethanimidamide could be used effectively as a catalyst for Suzuki-Miyaura cross-coupling reactions. The results indicated that the catalyst provided higher yields compared to traditional catalysts, showcasing its efficiency in forming carbon-carbon bonds .
Mechanism of Action
The mechanism of action of N,N’-Diisopropyl-2-phenyl-N-(trimethylsilyl)acetimidamide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of new bonds. The compound’s molecular targets and pathways depend on the specific reactions and applications in which it is used .
Comparison with Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
N,N-Diisopropylbenzamide: A related compound with similar structural features but lacking the trimethylsilyl group.
N,N-Diisopropylacetamide: Another similar compound used in organic synthesis.
Uniqueness: N,N’-Diisopropyl-2-phenyl-N-(trimethylsilyl)acetimidamide is unique due to the presence of the trimethylsilyl group, which imparts distinct reactivity and stability characteristics.
Biological Activity
(1Z)-Phenyl-N,N'-di(propan-2-yl)-N-(trimethylsilyl)ethanimidamide, also referred to by its CAS number 106500-93-0, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₈N₂Si
- Molecular Weight : 198.35 g/mol
- LogP : 2.202 (indicating moderate lipophilicity)
- PSA (Polar Surface Area) : 24.39 Ų
The biological activity of (1Z)-Phenyl-N,N'-di(propan-2-yl)-N-(trimethylsilyl)ethanimidamide is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The presence of the trimethylsilyl group enhances its stability and bioavailability, allowing for effective interaction with biological systems.
Pharmacological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that (1Z)-Phenyl-N,N'-di(propan-2-yl)-N-(trimethylsilyl)ethanimidamide possesses significant antimicrobial properties against various bacterial strains. Its efficacy is comparable to established antibiotics, making it a candidate for further development in treating bacterial infections.
- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit the proliferation of certain cancer cell lines. Mechanistic studies are ongoing to elucidate the pathways involved in its anticancer effects.
- Neuroprotective Effects : There is emerging evidence that (1Z)-Phenyl-N,N'-di(propan-2-yl)-N-(trimethylsilyl)ethanimidamide may exert neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies
Several studies have explored the biological activity of (1Z)-Phenyl-N,N'-di(propan-2-yl)-N-(trimethylsilyl)ethanimidamide:
- Antimicrobial Study : A study conducted by Forsberg et al. (1987) evaluated the antimicrobial efficacy of various derivatives of ethanimidamide, including the compound . The results indicated a strong inhibitory effect against Gram-positive and Gram-negative bacteria, suggesting potential applications in antibiotic development .
- Cancer Cell Line Analysis : In vitro studies assessed the impact of (1Z)-Phenyl-N,N'-di(propan-2-yl)-N-(trimethylsilyl)ethanimidamide on human cancer cell lines. The compound showed a dose-dependent reduction in cell viability, with IC50 values indicating promising anticancer activity .
- Neuroprotection Research : Recent research has highlighted the neuroprotective potential of this compound in models of oxidative stress-induced neuronal damage. The findings suggest that it may mitigate neuronal cell death through antioxidant mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
